
1-Nonen-3-one, 1-(2-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nonen-3-one, 1-(2-chlorophenyl)- is an organic compound with the molecular formula C15H19ClO It is a derivative of nonenone, where a chlorine-substituted phenyl group is attached to the first carbon of the nonenone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nonen-3-one, 1-(2-chlorophenyl)- typically involves the reaction of 1-nonen-3-one with 2-chlorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of 1-Nonen-3-one, 1-(2-chlorophenyl)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1-Nonen-3-one, 1-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Nonen-3-one, 1-(2-chlorophenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Nonen-3-one, 1-(2-chlorophenyl)- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Nonen-3-one: Lacks the chlorine-substituted phenyl group, resulting in different chemical properties and reactivity.
1-(2-Bromophenyl)-1-nonen-3-one: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
1-(2-Fluorophenyl)-1-nonen-3-one: Contains a fluorine atom, which can significantly alter the compound’s chemical behavior.
Uniqueness
1-Nonen-3-one, 1-(2-chlorophenyl)- is unique due to the presence of the chlorine-substituted phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
51469-49-9 |
|---|---|
Fórmula molecular |
C15H19ClO |
Peso molecular |
250.76 g/mol |
Nombre IUPAC |
(E)-1-(2-chlorophenyl)non-1-en-3-one |
InChI |
InChI=1S/C15H19ClO/c1-2-3-4-5-9-14(17)12-11-13-8-6-7-10-15(13)16/h6-8,10-12H,2-5,9H2,1H3/b12-11+ |
Clave InChI |
HBVVTEYMQYVCTF-VAWYXSNFSA-N |
SMILES isomérico |
CCCCCCC(=O)/C=C/C1=CC=CC=C1Cl |
SMILES canónico |
CCCCCCC(=O)C=CC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


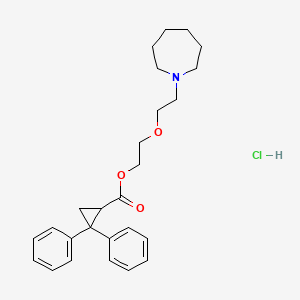

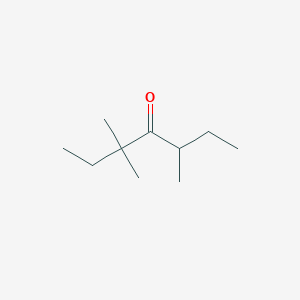


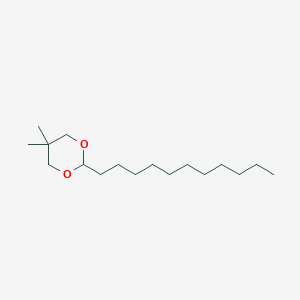
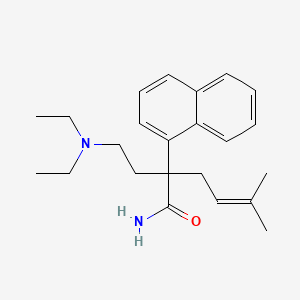
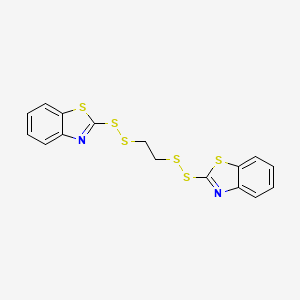
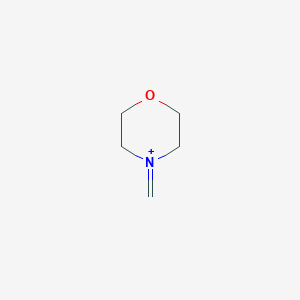

![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
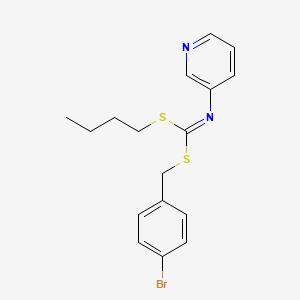
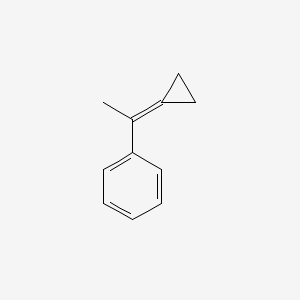
![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
